D-Glucose-1,6-13C2
Overview
Description
D-Glucose-1,6-13C2 is a stable isotope-labeled glucose molecule that contains two carbon-13 atoms at positions 1 and 6. It is an extensively employed stable and isotopically labeled compound, orchestrating a significant role in studying intricate facets of carbohydrate metabolism, insulin resistance, and glucose uptake .
Synthesis Analysis
The long-term objective is the development of an efficient, economical, large-scale synthesis of glucose- (1,6-13C2). This compound is needed for magnetic resonance imaging (MRI) studies of glucose metabolism in the human brain, as it is required for visualization of brain tumors or other brain dysfunctions that are engaging in anaerobic metabolism of glucose .Molecular Structure Analysis
This compound has the empirical formula 13C2C4H12O6 . The molecular weight is 182.14 . The structure of glucose can be represented with a Fischer projection .Chemical Reactions Analysis
This compound can be used to predict the primary reaction mechanism in pyrolysis of glucose. It can also be used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using Ni−MgO−ZnO catalyst .Physical And Chemical Properties Analysis
This compound is a solid substance . The optical activity is [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) . The melting point is 150-152 °C .Scientific Research Applications
1. Neuroimaging and Metabolism Studies
D-Glucose-1,6-13C2 is pivotal in neuroimaging studies, particularly in magnetic resonance imaging (MRI) to infer brain glucose uptake and metabolism. For instance, 2-Deoxy-D-glucose (2DG) as a surrogate molecule, when combined with 13C labeling, enhances the detection of glucose assimilation in the brain through MRI techniques (Nasrallah et al., 2013). Similarly, the use of hyperpolarized 13C MRS allows real-time observation of cerebral glucose metabolism, demonstrating the dynamic labeling of metabolic products derived from 13C-glucose (Mishkovsky et al., 2017).
2. Investigation of Brain Metabolites
Localized 13C NMR spectroscopy has been used to study the cerebral metabolism of this compound, enabling detailed analysis of brain metabolites like glutamate and glutamine. This technique provides insights into the cerebral metabolism derived from glucose in humans (Gruetter et al., 1994).
3. Analysis of Pyrolysis Products
This compound plays a crucial role in understanding the mechanisms of carbohydrate pyrolysis. Through isotopic labeling and analysis, it enables the determination of the origin of specific carbons within pyrolysis products, contributing to a deeper understanding of the pyrolysis process (Paine et al., 2008).
4. Synthesis and Production for MRI Studies
Efficient methods for producing inexpensive 13C-labeled D-glucose have been developed, which are significant for tracing metabolites in MRI-based brain studies. This contributes to sophisticated clinical tools for diagnosing neurological disorders (Maeda et al., 1998).
Mechanism of Action
Target of Action
D-Glucose-1,6-13C2 is a chemically labeled variant of glucose . It is primarily targeted towards the enzymes involved in the metabolic pathways of glucose, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Mode of Action
this compound interacts with its targets, the enzymes, by serving as a substrate. The enzymes catalyze the conversion of this compound into various intermediates, leading to the production of energy, reducing equivalents, and other metabolic products .
Biochemical Pathways
this compound is involved in several biochemical pathways. In glycolysis, it is broken down to produce ATP, a form of energy. In the pentose phosphate pathway, it contributes to the generation of NADPH, which is crucial for reductive biosynthesis reactions within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of glucose. It is readily absorbed in the gut, distributed throughout the body, metabolized in various tissues, and any excess is excreted via the kidneys .
Result of Action
The action of this compound results in the production of energy in the form of ATP, reducing equivalents in the form of NADPH, and metabolic intermediates that are used in various cellular processes .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of specific enzymes, pH, temperature, and the concentration of other metabolites. For instance, the rate of glycolysis can be influenced by the concentration of insulin and other hormones .
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-OFAMVBKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745906 | |
Record name | D-(1,6-~13~C_2_)Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
287100-67-8 | |
Record name | D-(1,6-~13~C_2_)Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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